3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione
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Overview
Description
3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[1211002,1104,9015,24017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione is a complex organic compound with a unique hexacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione involves multiple steps, including the formation of the hexacyclic core and the introduction of functional groups. Common synthetic routes may involve cyclization reactions, oxidation, and substitution reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired configuration and functionalization of the molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green solvents and catalysts can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to modify its functional groups.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hexacyclic molecules with hydroxyl, methoxy, and methyl groups, such as:
- Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-methoxy-17-methyl-, acetate
- Estra-1,3,5(10)-trien-17-ol, 3-methoxy-, (17β)-
Uniqueness
What sets 3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[1211002,1104,9015,24Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial use .
Properties
CAS No. |
74373-26-5 |
---|---|
Molecular Formula |
C25H16O8 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
3,18-dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione |
InChI |
InChI=1S/C25H16O8/c1-9-6-10-7-11-8-14(31-2)18-19-22(29)17-12(4-3-5-13(17)26)20(27)24(19)33-23(18)15(11)21(28)16(10)25(30)32-9/h3-5,7-9,26,28H,6H2,1-2H3 |
InChI Key |
XDRBKHYDHHVGOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(=C3C(=C2)C=C(C4=C3OC5=C4C(=O)C6=C(C5=O)C=CC=C6O)OC)O)C(=O)O1 |
Origin of Product |
United States |
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